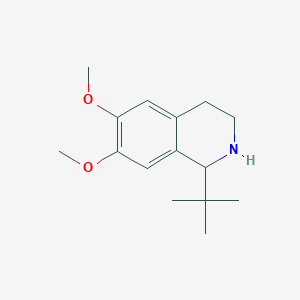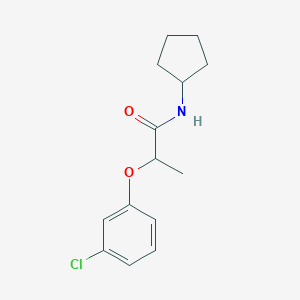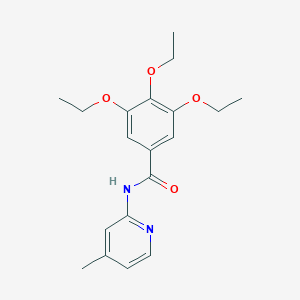
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (TDIQ) is a synthetic compound that belongs to the isoquinoline family. It is a highly versatile molecule that has been used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of various signaling pathways. This compound has also been shown to modulate the release of various neurotransmitters and hormones, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a highly versatile molecule that can be easily synthesized and modified to suit specific research needs. This compound has also been shown to have a high degree of selectivity and potency, which makes it an attractive candidate for drug development. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. It can be used in the development of new drugs for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. This compound can also be used in the study of various biological processes, such as cell signaling and neurotransmitter regulation. Additionally, this compound can be modified to improve its pharmacological properties, such as solubility and bioavailability.
Conclusion:
In conclusion, this compound is a highly versatile molecule that has been extensively used in scientific research. It has been shown to have various biological effects and potential therapeutic applications. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound can lead to the development of new drugs and a better understanding of various biological processes.
Métodos De Síntesis
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine. In this reaction, 1,2,3,4-tetrahydroisoquinoline is reacted with tert-butylglyoxylate and methanol in the presence of a Lewis acid catalyst to yield this compound.
Aplicaciones Científicas De Investigación
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a ligand in the development of new drugs and in the study of various biological processes. This compound has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been used in the development of new drugs for the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
1-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)14-11-9-13(18-5)12(17-4)8-10(11)6-7-16-14/h8-9,14,16H,6-7H2,1-5H3 |
Clave InChI |
FOAHVIKIRZCFDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
SMILES canónico |
CC(C)(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)




